molecular formula C22H44O3 B079979 2-Hydroxydocosanoic acid CAS No. 13980-14-8

2-Hydroxydocosanoic acid

Cat. No.: B079979
CAS No.: 13980-14-8
M. Wt: 356.6 g/mol
InChI Key: RPGJJWLCCOPDAZ-UHFFFAOYSA-N
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Description

2-Hydroxydocosanoic acid, also known as 2-hydroxybehenic acid, is a long-chain fatty acid with the molecular formula C22H44O3. It is characterized by a hydroxyl group attached to the second carbon of the docosanoic acid chain. This compound is a white to off-white solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform . It is known for its antioxidant, cholinesterase inhibitory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxydocosanoic acid can be synthesized through the oxidation of docosanoic acid. One common method involves the use of hydrogen peroxide or nitric acid as oxidizing agents. The reaction conditions can be adjusted based on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosanoic acid esters followed by oxidation. This process typically involves the use of catalysts and controlled reaction environments to ensure high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxydocosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxydocosanoic acid is unique due to its long carbon chain combined with a hydroxyl group, which imparts specific physical properties such as high melting point and solubility in organic solvents. Its combination of antioxidant, cholinesterase inhibitory, and antimicrobial activities also distinguishes it from other fatty acids .

Properties

IUPAC Name

2-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGJJWLCCOPDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930600
Record name 2-Hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-14-8
Record name 2-Hydroxydocosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxydocosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYBEHENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hydroxydocosanoic acid in parasitic nematodes like Ascaris suum?

A: In Ascaris suum, this compound is a major fatty acid component of a novel series of glycolipids characterized by a cholinephosphoryl(→6)-N-acetylglucosamine amphoteric group. [, ] These glycolipids are found in the whole tissues of the nematode and their specific biological function is still under investigation.

Q2: How does the fatty acid composition of cerebrosides differ between soybeans and fermented soybean products like Cheonggukjang and Doenjang?

A: Analysis of cerebrosides from soybeans, Cheonggukjang, and Doenjang revealed distinct fatty acid profiles. While soybeans and Cheonggukjang predominantly contain 2-hydroxyhexadecanoic acid (16:0h), Doenjang exhibits a higher proportion of this compound (22:0h) and 2-hydroxytetracosanoic acid (24:0h). [] This difference is attributed to the prolonged microbial fermentation process in Doenjang, leading to alterations in the fatty acid composition.

Q3: Has this compound been isolated from other marine organisms?

A: Yes, this compound is a major component of ophidiacerebroside-C, a glycosphingolipid isolated from the African starfish Narcissia canariensis. [] This cerebroside also contains a 9-methyl-branched 4,8,10-triunsaturated long-chain aminoalcohol as the sphingoid base.

Q4: Are there any studies exploring the potential biological activity of this compound containing compounds?

A: Ophidiacerebroside-C, which contains this compound, has demonstrated cytotoxic activity against various human cancer cell lines, including multiple myeloma, colorectal adenocarcinoma, and glioblastoma multiforme. [] This suggests a potential role for these compounds in cancer research.

Q5: Does the structure of this compound impact its incorporation into different molecules?

A: The presence of the hydroxyl group at the 2-position in this compound may influence its incorporation into complex molecules like cerebrosides and other glycolipids. [, ] This structural feature can impact the molecule's polarity, solubility, and interactions with other molecules. Further research is needed to fully understand the structural implications of this fatty acid.

Q6: Are there any studies focusing on the analytical techniques used to identify and quantify this compound in biological samples?

A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fatty acid composition of cerebrosides and other glycolipids. [] This method allows for the identification and quantification of this compound based on its unique mass spectrum and retention time.

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